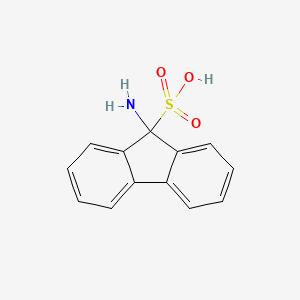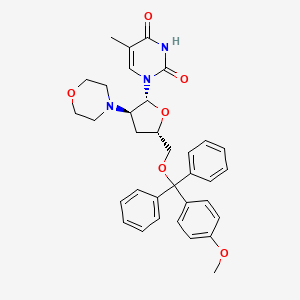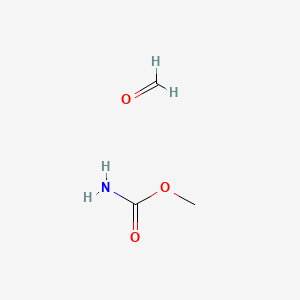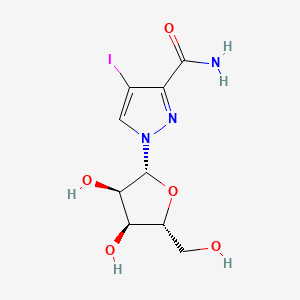
1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide is a synthetic nucleoside analog This compound is characterized by its unique structure, which includes a ribofuranosyl moiety linked to a pyrazole ring substituted with an iodine atom and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide typically involves the glycosylation of a pyrazole derivative with a ribofuranose donor. The reaction conditions often include the use of Lewis acids or other catalysts to facilitate the formation of the glycosidic bond. The iodination of the pyrazole ring can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents .
Industrial Production Methods: Industrial production of this compound may involve large-scale glycosylation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The ribofuranosyl moiety can be oxidized to form corresponding ribonic acid derivatives.
Reduction: The carboxamide group can be reduced to form amine derivatives.
Substitution: The iodine atom on the pyrazole ring can be substituted with other nucleophiles, such as thiols or amines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate or primary amines under basic conditions.
Major Products:
Oxidation: Ribonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Thiol or amine-substituted pyrazole derivatives.
Scientific Research Applications
1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex nucleoside analogs.
Biology: It is used in studies to understand nucleoside metabolism and enzyme interactions.
Medicine: The compound is investigated for its potential antiviral and anticancer properties.
Industry: It is used in the development of antiviral drugs and as a precursor for other bioactive compounds.
Mechanism of Action
The mechanism of action of 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide involves its incorporation into viral or cellular nucleic acids, leading to the inhibition of nucleic acid synthesis. This can result in the termination of viral replication or the induction of apoptosis in cancer cells. The compound targets enzymes involved in nucleoside metabolism, such as ribonucleotide reductase and DNA polymerase .
Comparison with Similar Compounds
1-beta-D-Ribofuranosyl-1,2,4-triazole-3-carboxamide: Known for its broad-spectrum antiviral activity.
1-beta-D-Ribofuranosyl-3-nitropyrazole: Another nucleoside analog with potential antiviral properties.
Uniqueness: 1-beta-D-Ribofuranosyl-4-iodopyrazole-3-carboxamide is unique due to the presence of the iodine atom on the pyrazole ring, which can enhance its reactivity and potential biological activity. This structural feature distinguishes it from other nucleoside analogs and may contribute to its specific antiviral and anticancer properties .
Properties
CAS No. |
138787-01-6 |
|---|---|
Molecular Formula |
C9H12IN3O5 |
Molecular Weight |
369.11 g/mol |
IUPAC Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-iodopyrazole-3-carboxamide |
InChI |
InChI=1S/C9H12IN3O5/c10-3-1-13(12-5(3)8(11)17)9-7(16)6(15)4(2-14)18-9/h1,4,6-7,9,14-16H,2H2,(H2,11,17)/t4-,6-,7-,9-/m1/s1 |
InChI Key |
QONCHRHGFNMWIN-FJGDRVTGSA-N |
Isomeric SMILES |
C1=C(C(=NN1[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N)I |
Canonical SMILES |
C1=C(C(=NN1C2C(C(C(O2)CO)O)O)C(=O)N)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


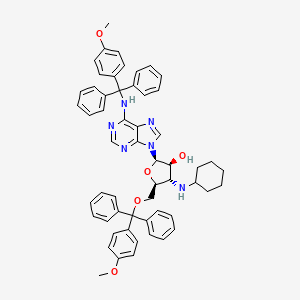

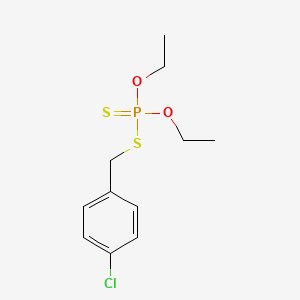
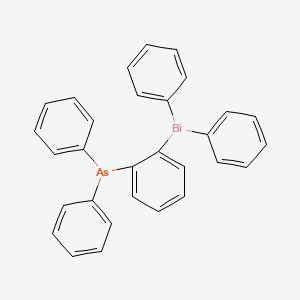
![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
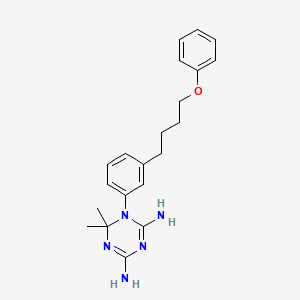
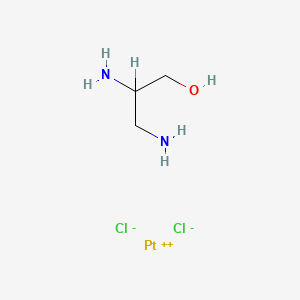
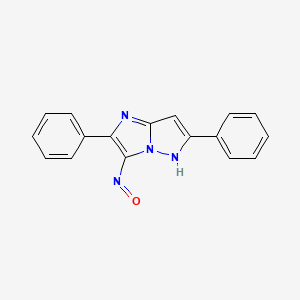
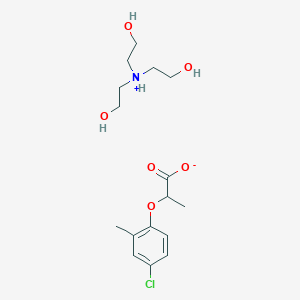
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)

